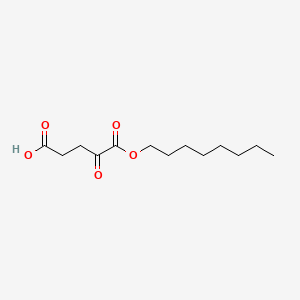

5-octoxy-4,5-dioxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-octoxy-4,5-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFIHKFBQFJVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Octoxy 4,5 Dioxopentanoic Acid and Its Analogs

Historical Development of Dioxopentanoic Acid Synthesis

The synthesis of dioxopentanoic acids, a class of dicarbonyl compounds, has evolved significantly from early, often harsh oxidative methods to more refined and selective modern techniques. The parent compound, 4,5-dioxopentanoic acid (also known as γ,δ-dioxovalerate), is a key intermediate in various biochemical pathways, which spurred initial interest in its synthesis. nih.gov Early approaches frequently involved the oxidation of unsaturated precursors or derivatives of levulinic acid, but often suffered from low yields and a lack of selectivity. The development of metal-mediated and organocatalytic oxidation reactions in the late 20th and early 21st centuries marked a turning point, allowing for the controlled installation of the sensitive 1,2-dicarbonyl moiety. These advancements laid the groundwork for the targeted synthesis of more complex derivatives, including those with appended alkoxy chains like the octoxy group.

Synthetic Pathways to 5-Octoxy-4,5-dioxopentanoic Acid

While a dedicated, published synthesis for this compound is not prominent in the literature, its structure lends itself to a logical retrosynthetic analysis based on established reactions. A plausible pathway involves the construction of a C5 backbone followed by the selective introduction of the dual oxo groups and the octoxy moiety.

A logical starting point for the synthesis is a molecule that already contains the five-carbon chain and a functional group handle for elaboration into the dicarbonyl system. 4-Pentynoic acid is an ideal precursor due to the alkyne's ability to be selectively oxidized to a 1,2-dicarbonyl.

The proposed synthetic design would proceed as follows:

Esterification: The carboxylic acid of 4-pentynoic acid is first reacted with 1-octanol (B28484) under standard Fischer esterification conditions (acid catalysis) or using a coupling agent to form octyl 4-pentynoate. This step incorporates the desired octoxy group early in the synthesis.

Oxidation: The key step is the oxidation of the alkyne in octyl 4-pentynoate to the 1,2-dicarbonyl moiety, yielding the target compound, which is technically octyl 5-octoxy-4,5-dioxopentanoate.

Hydrolysis: If the free carboxylic acid is desired, a final selective hydrolysis of the octyl ester would be performed, although this presents chemoselectivity challenges due to the presence of the dicarbonyl group. Most synthetic approaches would likely target the ester form as the final product.

Table 1: Proposed Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 4-Pentynoic acid | C₅H₆O₂ | Starting Material |

| 1-Octanol | C₈H₁₈O | Source of Octoxy Group |

| Octyl 4-pentynoate | C₁₃H₂₂O₂ | Intermediate |

| Octyl 4,5-dioxopentanoate | C₁₃H₂₂O₄ | Final Product (Ester Form) |

The critical transformation is the oxidation of the terminal alkyne of octyl 4-pentynoate. A powerful and well-established method for this is ruthenium-catalyzed oxidation.

Mechanism: The reaction typically employs a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric re-oxidant like sodium periodate (B1199274) (NaIO₄). The mechanism involves the in-situ generation of the highly reactive ruthenium tetroxide (RuO₄). RuO₄ acts as a potent oxidizing agent, reacting with the alkyne through a [3+2] cycloaddition to form a cyclic ruthenate ester intermediate. This intermediate then decomposes to yield the 1,2-dicarbonyl product and a reduced ruthenium species, which is then re-oxidized back to RuO₄ by the periodate to complete the catalytic cycle.

Conditions Optimization:

Solvent System: A biphasic solvent system, such as carbon tetrachloride/acetonitrile (B52724)/water (CCl₄/CH₃CN/H₂O), is often used to facilitate the reaction and separation.

Temperature: The reaction is typically run at or below room temperature to minimize side reactions and prevent decomposition of the sensitive dicarbonyl product.

Catalyst Loading: Ruthenium loading is kept low (e.g., 1-5 mol%) to ensure cost-effectiveness and minimize residual metal contamination.

pH Control: Maintaining a neutral or slightly buffered pH can be crucial to prevent side reactions, such as the cleavage of the ester group or degradation of the product.

Chemoselectivity is the cornerstone of this synthetic pathway. The primary challenge is to oxidize the alkyne without affecting the ester functionality. The use of ruthenium tetroxide is advantageous as it is highly selective for the oxidation of π-systems (alkynes and alkenes) over most other functional groups, including esters, under controlled conditions. slideshare.net

Regioselectivity is not a concern for the oxidation of a terminal alkyne like that in octyl 4-pentynoate, as it will invariably yield a terminal α-keto-aldehyde. However, if an internal alkyne were used as a precursor, a mixture of diketone products could potentially form, making regiocontrol a critical parameter to optimize. mdpi.com

Stereoselective and Asymmetric Synthesis Strategies for Related Derivatives

The target molecule, this compound, is achiral. However, the synthesis of chiral derivatives, such as those containing a stereocenter at the C4 position (an α-hydroxy acid moiety), is of significant interest in medicinal chemistry. Asymmetric synthesis provides a powerful tool to access enantiomerically pure versions of these related derivatives. nih.govuniroma1.it

Several strategies can be envisioned:

Asymmetric Reduction: A key intermediate could be the prochiral octyl 4,5-dioxopentanoate. Asymmetric reduction of the ketone at the C4 position using chiral reducing agents, such as those derived from Corey-Bakshi-Shibata (CBS) catalysts or Noyori's ruthenium-based hydrogenation catalysts, could afford the chiral α-hydroxy ester with high enantioselectivity. researchgate.net

Organocatalysis: Chiral secondary amine catalysts, such as those based on proline or bipyrrolidine scaffolds, can be used to catalyze the asymmetric α-functionalization of aldehydes or ketones. uniroma1.it This could be applied to a precursor to set the desired stereocenter before the introduction of all functional groups.

Kinetic Resolution: A racemic mixture of a chiral intermediate, such as a racemic α-hydroxy ester, could be resolved using enzymatic or chemical methods that selectively react with one enantiomer, leaving the other enriched.

Table 2: Asymmetric Synthesis Approaches for Chiral Analogs

| Method | Catalyst/Reagent Type | Target Transformation | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Ru-BINAP complexes | Reduction of C4-keto group | Enantioenriched α-hydroxy ester |

| Asymmetric Hydrosilylation | Chiral Lewis base/acid catalysts | Reduction of C4-keto group | Enantioenriched α-hydroxy ester |

| Organocatalytic Aldol (B89426) | Chiral Proline derivatives | Asymmetric C-C bond formation | Diastereo- and enantioenriched precursor |

Catalyst Development for Dioxopentanoic Acid Synthesis

The development of efficient and selective catalysts is crucial for the synthesis of dioxopentanoic acids and their derivatives. Research has focused on several key areas:

Oxidation Catalysts: Beyond ruthenium, other metal complexes based on manganese, osmium, and iron have been explored for the oxidation of alkynes and alkenes. acs.org The goal is to develop cheaper, less toxic, and more robust catalysts. Supported catalysts, where the metal is immobilized on a solid support like silica (B1680970) or alumina, are also gaining traction as they facilitate easier purification and catalyst recycling. google.comacademie-sciences.fr

Acid/Base Catalysis: For steps like esterification or hydrolysis, solid acid and base catalysts are being developed to replace corrosive and difficult-to-remove liquid acids (like H₂SO₄) and bases. nih.gov These heterogeneous catalysts simplify workup procedures and are more environmentally benign.

Organocatalysts: The field of organocatalysis has provided a wealth of metal-free options for key transformations. For instance, strong organic Brønsted acids have been developed as catalysts for various reactions. nih.gov In the context of synthesizing related derivatives, nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and its polymer-supported versions are highly effective for acylation reactions. academie-sciences.fr

Green Chemistry Approaches in Synthetic Routes

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry approaches for the synthesis of complex molecules like this compound. These methodologies prioritize the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that minimize waste and energy consumption. The principles of green chemistry are being increasingly applied to the synthesis of α-keto acids and related dicarboxylic acid derivatives, offering more sustainable alternatives to traditional synthetic routes.

One of the primary focuses in the green synthesis of such compounds is the replacement of hazardous reagents and stoichiometric oxidants with catalytic systems. For instance, the oxidation of precursor molecules to form the α-keto acid functionality can be achieved using clean oxidants like molecular oxygen or hydrogen peroxide in conjunction with highly efficient and recyclable catalysts. Transition metal-based catalysts, particularly those involving molybdenum, tungsten, and vanadium, have shown promise in the selective oxidation of various organic substrates under milder conditions. These catalytic systems can offer high turnover numbers and reduce the generation of inorganic waste associated with traditional stoichiometric oxidants.

Biocatalysis represents another cornerstone of green chemistry that is highly relevant to the synthesis of this compound and its analogs. Enzymes, operating under mild aqueous conditions, offer unparalleled selectivity and can significantly reduce the environmental impact of chemical processes. For the formation of the α-keto acid moiety, enzymes such as pyruvate (B1213749) decarboxylase and transketolase can be employed for carbon-carbon bond formation, starting from simpler, bio-based precursors. This enzymatic approach not only enhances the sustainability of the synthesis but can also lead to higher yields and fewer byproducts due to the high specificity of enzymatic reactions.

The choice of solvent is another critical aspect of green synthetic design. The replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents can dramatically improve the environmental profile of a synthesis. For the synthesis of dicarboxylic acid derivatives, the use of biphasic systems or phase-transfer catalysts can facilitate the use of water as a solvent while ensuring efficient reaction kinetics.

Furthermore, the integration of renewable feedstocks is a key goal in developing sustainable synthetic routes. Research is ongoing to utilize bio-based platform chemicals, derived from non-food biomass, as starting materials for the production of valuable chemicals, including dicarboxylic acids and their derivatives. This approach not only reduces the reliance on fossil fuels but also contributes to a circular economy.

The following table provides a comparative overview of potential synthetic strategies for α-keto acid derivatives, highlighting the advantages of green chemistry approaches.

| Parameter | Traditional Synthesis | Green Chemistry Approach |

| Oxidizing Agent | Stoichiometric (e.g., KMnO4, CrO3) | Catalytic (e.g., O2, H2O2 with metal catalyst) or Biocatalytic |

| Solvent | Volatile Organic Solvents (e.g., CH2Cl2, Benzene) | Water, Supercritical CO2, Bio-solvents |

| Catalyst | Often not used or uses hazardous catalysts | Recyclable metal catalysts, Biocatalysts (enzymes) |

| Starting Materials | Petroleum-based | Potentially bio-based renewable feedstocks |

| Waste Generation | High (stoichiometric inorganic salts) | Low (catalytic amounts of waste, often recyclable) |

| Reaction Conditions | Often harsh (high temperature and pressure) | Mild (lower temperature and pressure) |

By embracing these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Transformation Studies of 5 Octoxy 4,5 Dioxopentanoic Acid

Reactivity of the Dioxo Moieties (e.g., carbonyl condensations, additions)

The 4,5-dioxo arrangement, specifically a γ-keto-α-alkoxyaldehyde, presents two electrophilic carbonyl centers. The terminal aldehyde at C-5 is generally more reactive towards nucleophiles than the internal ketone at C-4 due to less steric hindrance.

Carbonyl Condensations: The presence of α-protons on the methylene (B1212753) group at C-3 allows for enolate formation under basic conditions. This enolate can participate in intramolecular aldol (B89426) condensation, potentially leading to five-membered ring systems. Intermolecular condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, are also plausible, particularly at the more accessible C-5 aldehyde.

Addition Reactions: Both carbonyl groups are susceptible to nucleophilic addition. Grignard reagents, organolithium compounds, and other organometallics would be expected to add to both carbonyls, with a preference for the C-5 aldehyde. Similarly, cyanide addition (cyanhydrin formation) would likely occur preferentially at C-5.

The following table outlines expected outcomes of common carbonyl addition reactions.

| Reagent/Condition | Target Moiety | Expected Product |

| HCN, KCN | C-5 Aldehyde | 2-hydroxy-2-(1-octoxy-1,2-dioxopentan-3-yl)acetonitrile |

| R-MgBr | C-5 and C-4 | Di-addition product (tertiary and secondary alcohols) |

| NaBH₄ | C-5 and C-4 | Reduction to corresponding diol |

| Wittig Reagent (Ph₃P=CHR) | C-5 Aldehyde | Alkene formation (e.g., 5-alkenyl-5-octoxy-4-oxopentanoic acid) |

Reactions Involving the Carboxyl Group (e.g., esterification, amide formation)

The carboxylic acid moiety at C-1 is a versatile functional group that can undergo a range of transformations.

Esterification: In the presence of an alcohol and an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), 5-octoxy-4,5-dioxopentanoic acid can be converted to its corresponding ester. The choice of alcohol will determine the nature of the resulting ester.

Amide Formation: The carboxylic acid can be activated for amide formation. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate direct amide bond formation with an amine.

Transformations of the Octoxy Side Chain

The octoxy group at C-5 is an ether linkage. Under harsh acidic conditions (e.g., HBr or HI), this ether can be cleaved to yield a hydroxyl group at C-5 and the corresponding octyl halide. This would transform the molecule into 5-hydroxy-4,5-dioxopentanoic acid, which would likely exist in equilibrium with its cyclic hemiacetal form.

Intramolecular and Intermolecular Cyclization Pathways

The multiple functional groups within this compound create opportunities for various cyclization reactions.

Intramolecular Cyclization: As mentioned, intramolecular aldol condensation between the C-3 enolate and the C-5 aldehyde could lead to a cyclopentenone derivative. Additionally, if the octoxy group were hydrolyzed to a hydroxyl group, intramolecular hemiacetal formation between the C-5 hydroxyl and the C-4 ketone, or the C-1 carboxylic acid and the C-4 or C-5 carbonyls (forming lactones), would be highly probable.

Intermolecular Cyclization: In the presence of dehydrating agents or catalysts, intermolecular reactions could lead to the formation of dimers or larger cyclic structures. For instance, reaction with ammonia (B1221849) or primary amines could lead to the formation of substituted pyrroles or other nitrogen-containing heterocycles through Paal-Knorr type condensations.

Oxidation and Reduction Chemistry

Oxidation: The aldehyde at C-5 is susceptible to oxidation to a carboxylic acid under mild conditions using reagents like silver oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂). This would result in the formation of 2-octoxy-2,3-dioxo-adipic acid. Harsher oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially cleave the carbon-carbon bonds of the diketone. researchgate.net

Reduction: The carbonyl groups can be selectively reduced. A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would reduce both the aldehyde and the ketone to their corresponding alcohols, yielding 5-octoxy-4,5-dihydroxypentanoic acid. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce the carbonyls as well as the carboxylic acid to a primary alcohol, resulting in a triol. Catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) could also be employed to reduce the carbonyl groups and potentially other unsaturated functionalities if present.

Functional Group Interconversions and Derivatization Strategies

The various functional groups on this compound allow for a wide array of derivatization strategies to modify its properties or to prepare it for further synthetic steps.

Protection/Deprotection: For selective reactions, protection of one or more functional groups is often necessary. The carbonyl groups can be protected as acetals or ketals, and the carboxylic acid can be protected as an ester.

Derivatization for Analysis: For analytical purposes, such as gas chromatography, the carboxylic acid is often converted to a more volatile ester (e.g., a methyl or ethyl ester). The carbonyl groups can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) to form colored hydrazones, which can be useful for detection and characterization.

The table below summarizes some potential derivatization strategies.

| Functional Group | Reagent | Derivative | Purpose |

| Carboxylic Acid | Methanol (B129727), H⁺ | Methyl Ester | Increased volatility for GC analysis |

| Carboxylic Acid | SOCl₂, then R₂NH | Amide | Introduction of new functionalities |

| Carbonyls | Ethylene glycol, H⁺ | Acetal/Ketal | Protection of carbonyl groups |

| Aldehyde | Hydroxylamine (NH₂OH) | Oxime | Characterization and further synthesis |

Computational and Theoretical Investigations

Electronic Structure Analysis and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 5-octoxy-4,5-dioxopentanoic acid, methods like Density Functional Theory (DFT) would likely be employed to investigate its electronic structure. Such calculations can determine key parameters including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In studies of similar molecules, like derivatives of 2,4-dioxopentanoic acid, DFT calculations using basis sets such as 6-311G(d,p) have been used to determine molecular properties. researchgate.net These analyses typically include the calculation of quantum chemical parameters such as chemical hardness, softness, electronegativity, and chemical potential, which provide a deeper understanding of the molecule's electronic behavior. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicator of chemical stability |

Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the octoxy and pentanoic acid chains in this compound suggests that it can adopt multiple conformations. Conformational analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. Computational methods can be used to identify stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments, such as in solution. nih.govnih.gov These simulations model the movement of atoms over time, offering a view of the molecule's flexibility, interaction with solvent molecules, and conformational preferences. nih.govnih.gov For instance, simulations could reveal how the long octoxy chain folds and interacts with the dioxopentanoic acid moiety.

Reaction Mechanism Elucidation via Theoretical Modeling

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity with other molecules, such as nucleophiles or electrophiles. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, thereby elucidating the reaction pathway.

For example, theoretical studies on the reactions of similar dicarbonyl compounds have been used to understand their cyclization reactions or their interactions with biological macromolecules. researchgate.net Such models could predict the most likely sites of nucleophilic or electrophilic attack on this compound, which would likely be the carbonyl carbons.

Prediction of Spectroscopic Properties from Computational Models

Computational models can predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies of its functional groups (e.g., C=O, C-O, O-H), and its electronic transitions.

Studies on related compounds have shown that calculated spectroscopic data often correlates well with experimental findings. researchgate.net For instance, the calculated vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific molecular vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Functional Group |

|---|---|---|

| ¹³C NMR | ~ 190-200 ppm | Ketone Carbonyl (C4, C5) |

| ¹³C NMR | ~ 170-180 ppm | Carboxylic Acid Carbonyl (C1) |

| IR | ~ 1720-1740 cm⁻¹ | C=O stretching (ketones) |

| IR | ~ 1700-1725 cm⁻¹ | C=O stretching (carboxylic acid) |

Note: These are typical ranges and would be refined by specific computational models.

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, it is possible to establish structure-reactivity relationships (SRRs). This approach can be used to predict how changes in the molecule's structure, such as altering the length of the alkoxy chain or introducing substituents, will affect its reactivity.

For example, computational studies on derivatives of 4-benzamido-5-oxopentanoic acid have been used to understand how structural modifications influence their biological activity. nih.gov A similar approach for this compound could involve modeling a series of analogous compounds to build a predictive model for a desired chemical or biological property.

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of organic compounds. By examining the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups and atomic connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For 5-octoxy-4,5-dioxopentanoic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation. Based on the analysis of closely related analogs like dimethyl 2-oxoglutarate, a predicted spectrum can be detailed. chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The methylene (B1212753) protons of the glutarate backbone would likely appear as two triplets around 3.0 ppm and 2.4 ppm. The octoxy chain would exhibit a characteristic triplet for the terminal methyl group at approximately 0.8-0.9 ppm, a series of multiplets for the six internal methylene groups between 1.2-1.6 ppm, and a triplet for the methylene group attached to the ester oxygen at around 4.2-4.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The two carbonyl carbons of the dioxo moiety would be the most downfield, expected in the 160-200 ppm region. researchgate.net The carboxylic acid carbon would also resonate in the downfield region, typically around 170-180 ppm. The carbons of the octoxy chain would appear in the upfield region, with the terminal methyl carbon at approximately 14 ppm and the various methylene carbons between 22 and 65 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Carboxylic Acid (-COOH) | 10-12 (broad s) | ~175 |

| C4-Carbonyl (-C=O) | - | ~195 |

| C5-Ester Carbonyl (-C=O) | - | ~162 |

| C3-Methylene (-CH₂-) | ~3.0 (t) | ~33 |

| C2-Methylene (-CH₂-) | ~2.4 (t) | ~38 |

| Octoxy (-OCH₂-) | ~4.3 (t) | ~66 |

| Octoxy (-CH₂-) x 6 | 1.2-1.6 (m) | 22-32 |

| Octoxy (-CH₃) | ~0.9 (t) | ~14 |

Note: Predicted values are based on data from analogous compounds such as dimethyl and diethyl 2-oxoglutarate. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is typical for the O-H stretch of a carboxylic acid dimer. chemicalbook.com Multiple strong, sharp peaks would appear in the carbonyl stretching region (1650-1800 cm⁻¹), corresponding to the carboxylic acid, ketone, and ester carbonyl groups. guidechem.com Additionally, C-O stretching vibrations for the ester and carboxylic acid would be observed in the 1000-1300 cm⁻¹ range, and the characteristic C-H stretching and bending vibrations of the octyl chain would be present around 2850-2960 cm⁻¹ and 1375-1470 cm⁻¹, respectively. caymanchem.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The carbonyl stretching vibrations would also be visible, though typically weaker than in the IR spectrum. rsc.org The long alkyl chain of the octoxy group would give rise to a series of well-defined peaks in the C-C stretching and CH₂ twisting regions, providing information about the chain's conformation. hmdb.ca

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | - | Stretching |

| Alkyl C-H | 2850-2960 | 2850-2960 | Stretching |

| Carbonyls (C=O) | 1700-1780 (multiple bands) | 1700-1780 | Stretching |

| Alkyl C-H | 1375-1470 | 1375-1470 | Bending |

| Ester/Acid C-O | 1000-1300 | 1000-1300 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in systems with conjugated π-electrons or chromophores. The 4,5-dioxo functionality in this compound constitutes a chromophore. This dicarbonyl system would be expected to exhibit a weak n→π* absorption at a longer wavelength (in the near-UV region) and a stronger π→π* absorption at a shorter wavelength. helixchrom.com The exact position of the absorption maxima can be influenced by the solvent polarity, as such compounds can exist in equilibrium between diketo and enol tautomeric forms. chemicalbook.comnp-mrd.org

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₃H₂₀O₅), high-resolution mass spectrometry would be used to confirm the exact molecular weight (256.1311 g/mol ). The fragmentation pattern in electron ionization (EI) mode would likely show characteristic losses. An α-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. sigmaaldrich.comnist.govnih.gov This could lead to the loss of the octoxy group or the propanoic acid side chain. Another expected fragmentation would be the McLafferty rearrangement, if a gamma-hydrogen is available for transfer. nist.govmtc-usa.com

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 or similar nonpolar stationary phase. rsc.org The mobile phase would typically consist of a mixture of water (often with an acidic modifier like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would be detected using a UV detector, monitoring at a wavelength corresponding to the absorbance of the dioxo chromophore, or by a mass spectrometer for HPLC-MS analysis. helixchrom.comnp-mrd.org The retention time of the main peak would serve as an identifying characteristic, while the presence and area of any other peaks would allow for the quantification of impurities.

Gas Chromatography (GC) for Volatile Derivatives

Due to the inherent low volatility of dicarboxylic acids, direct analysis by Gas Chromatography (GC) is challenging. The high boiling point of this compound, attributed to its carboxylic acid group and molecular weight, would require a derivatization step to convert it into a more volatile form suitable for GC analysis. This process involves chemically modifying the molecule to reduce its polarity and increase its vapor pressure.

Derivatization and Analysis Principles:

A common approach for the derivatization of dicarboxylic acids is esterification. For this compound, this would typically involve reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acidic catalyst to convert the carboxylic acid group (-COOH) into its corresponding ester (e.g., methyl or ethyl ester). The resulting derivative, for instance, methyl 5-octoxy-4,5-dioxopentanoate, would be significantly more volatile.

Once derivatized, the sample would be injected into the gas chromatograph. An inert carrier gas (e.g., helium or nitrogen) would transport the vaporized sample through a heated capillary column. The separation of the derivative from other components in the sample mixture would be based on its boiling point and its interaction with the stationary phase coating the inside of the column. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would then be used to identify and quantify the eluted compound. A GC-MS system would be particularly powerful, providing both retention time data for identification and a mass spectrum for structural confirmation.

Hypothetical Data Table for GC Analysis:

The following table illustrates the type of data that would be generated from a hypothetical GC analysis of a derivatized sample of this compound. The exact values would depend on the specific derivative and the experimental conditions.

| Parameter | Hypothetical Value/Condition |

| Derivative | Methyl 5-octoxy-4,5-dioxopentanoate |

| GC Column | DB-5ms (or similar) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Detector | Mass Spectrometer (MS) |

| Expected Retention Time | ~15-20 minutes |

| Key Mass Fragments (m/z) | Fragments corresponding to the loss of the octoxy group, the methoxy (B1213986) group, and other characteristic cleavages would be expected. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org To apply this technique to this compound, a high-quality single crystal of the compound would first need to be grown. This is often a challenging step, requiring careful control of conditions such as solvent, temperature, and concentration.

The Crystallographic Process:

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity. By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset can be acquired.

Sophisticated computer software is then used to analyze the positions and intensities of the diffraction spots. This analysis allows for the calculation of an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Hypothetical Crystallographic Data Table:

A successful X-ray crystallographic analysis of this compound would yield a set of crystallographic parameters, as illustrated in the hypothetical table below.

| Parameter | Hypothetical Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c (or similar) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - specific values would be determined |

| Volume (V) | ų |

| Z (molecules per unit cell) | 2 or 4 |

| Calculated Density (ρ) | g/cm³ |

| R-factor | < 0.05 (indicating a good fit between the model and the experimental data) |

This detailed structural information is invaluable for understanding the compound's physical and chemical properties and its potential interactions with other molecules.

Research on Derivatives and Analogs of 5 Octoxy 4,5 Dioxopentanoic Acid

Synthesis of Novel Structural Analogs with Modified Functional Groups

The synthesis of novel structural analogs of 5-octoxy-4,5-dioxopentanoic acid would likely involve multi-step organic chemistry strategies, focusing on the modification of the core pentanoic acid structure, the introduction of the octoxy group, and the formation of the dioxo functionalities.

A plausible synthetic approach would involve the Williamson ether synthesis to introduce the octoxy group. nih.govbritannica.com This well-established method involves the reaction of an alkoxide with a primary alkyl halide. britannica.com For instance, a suitably protected derivative of a 5-halopentanoic acid could be reacted with sodium octanoxide to form the ether linkage. Subsequent oxidation steps would then be required to introduce the keto groups at the C4 and C5 positions.

The creation of a library of analogs could be achieved by varying the starting materials. For example, using different sodium alkoxides would allow for the synthesis of analogs with varying ether chain lengths. Modifications to the pentanoic acid backbone, such as the introduction of substituents or the alteration of the carbon chain length, would lead to a diverse range of compounds for further study.

The synthesis of related keto acids has been explored through various methods, including the oxidation of corresponding alcohols or the hydrolysis of acyl cyanides. The Claisen condensation is another key reaction for forming β-keto acids, which are versatile intermediates in organic synthesis. fiveable.me These established methods could be adapted for the synthesis of this compound analogs.

Hypothetical synthetic strategies for novel analogs could include:

Varying the Ether Linkage: Replacing the octoxy group with other alkoxy groups (e.g., methoxy (B1213986), ethoxy, benzyloxy) to investigate the effect of the ether chain on activity.

Modifying the Carbonyl Groups: Reducing one or both keto groups to hydroxyl groups to create hydroxy- or dihydroxy-pentanoic acid derivatives.

Altering the Carboxylic Acid: Esterification or amidation of the carboxylic acid to explore the impact of this functional group on the molecule's properties.

Structure-Activity Relationship (SAR) Studies for Chemical or Biochemical Function

While specific structure-activity relationship (SAR) studies for this compound are not yet available in the public domain, research on analogous compounds provides valuable insights. For example, studies on (R)-4-benzamido-5-oxopentanoic acid derivatives have demonstrated how modifications to the molecular structure can significantly impact biological activity, such as the inhibition of specific receptors. fiveable.me

The key structural features of this compound that would be critical for its chemical or biochemical function include the long lipophilic octoxy tail, the two adjacent keto groups, and the terminal carboxylic acid.

An SAR study on this compound would likely investigate the following:

The role of the octoxy group: The length and nature of the ether-linked alkyl chain could influence the compound's solubility, membrane permeability, and interaction with hydrophobic binding pockets in enzymes or receptors.

The importance of the dioxo functionality: The two keto groups are expected to be key to the molecule's reactivity, potentially participating in redox reactions or acting as Michael acceptors.

The following interactive table outlines potential structural modifications and their predicted impact on activity, based on general principles of medicinal chemistry.

| Modification | Predicted Impact on Activity |

| Shortening the alkoxy chain | May decrease lipophilicity and membrane permeability. |

| Lengthening the alkoxy chain | May increase lipophilicity, potentially enhancing binding to hydrophobic targets. |

| Replacing a keto group with a hydroxyl group | Would likely alter the electronic properties and hydrogen bonding capabilities, potentially changing target specificity. |

| Esterification of the carboxylic acid | Would neutralize the negative charge, which could affect solubility and interactions with positively charged residues in a binding site. |

| Introduction of a substituent on the pentanoic acid chain | Could introduce steric hindrance or new interaction points, leading to altered activity. |

Development of Labeled Compounds for Mechanistic Research

To investigate the mechanism of action of this compound in biological systems, the development of isotopically labeled analogs is crucial. Such compounds would enable researchers to trace the metabolic fate of the molecule and identify its interaction partners.

Common strategies for isotopic labeling that could be applied to the synthesis of labeled this compound include:

Carbon-13 (¹³C) or Carbon-14 (¹⁴C) Labeling: Introduction of these isotopes into the pentanoic acid backbone would allow for tracking of the carbon skeleton. This could be achieved by using a labeled precursor in the initial stages of the synthesis.

Deuterium (B1214612) (²H) Labeling: Replacement of hydrogen atoms with deuterium at specific positions can be used to study kinetic isotope effects in enzyme-catalyzed reactions, providing insights into the reaction mechanism.

Oxygen-18 (¹⁸O) Labeling: Incorporation of ¹⁸O into the carbonyl or carboxyl groups can help elucidate the mechanism of reactions involving these functional groups.

The synthesis of these labeled compounds would follow the same general synthetic routes as their unlabeled counterparts, but with the use of isotopically enriched starting materials or reagents at the appropriate steps.

Comparative Chemical and Biochemical Studies with Related Oxopentanoic Acids

A comparative analysis of this compound with structurally related oxopentanoic acids, such as 4,5-dioxopentanoic acid and 5-oxopentanoic acid, can highlight the unique contributions of the octoxy group to the molecule's properties.

4,5-Dioxopentanoic acid , also known as 4,5-dioxovaleric acid, shares the same dioxo-pentanoic acid core but lacks the ether linkage. beilstein-journals.orgresearchgate.netacs.orgnih.govontosight.ai It is a solid at room temperature and is presumed to be an intermediate in some metabolic pathways. researchgate.netontosight.ai Its reactivity is dominated by the two keto groups and the carboxylic acid. ontosight.ai

5-Oxopentanoic acid , also known as glutaraldehydic acid, has a single keto group at the 5-position. ontosight.aigoogle.com It is a colorless liquid with a pungent odor and is soluble in water. ontosight.ai This compound is involved in various metabolic pathways, including the metabolism of some amino acids and the synthesis of cholesterol. ontosight.ai

The presence of the C8 ether chain in this compound is expected to confer significantly different physicochemical properties compared to its non-alkoxylated analogs. The long alkyl chain will increase its lipophilicity, likely leading to lower water solubility and a greater affinity for nonpolar environments, such as cell membranes or the hydrophobic pockets of proteins.

The following interactive table provides a comparison of the key properties of these related compounds.

| Compound | Molecular Formula | Key Structural Features | Predicted Physicochemical Properties | Known/Potential Biological Roles |

| This compound | C₁₃H₂₂O₅ | Dioxo groups, carboxylic acid, octoxy ether | High lipophilicity, lower water solubility | Unknown, potentially interacts with lipid-binding proteins or membrane-associated enzymes. |

| 4,5-Dioxopentanoic acid | C₅H₆O₄ | Dioxo groups, carboxylic acid | Solid, likely more water-soluble than the octoxy analog. researchgate.net | Presumed metabolic intermediate. acs.orgontosight.ai |

| 5-Oxopentanoic acid | C₅H₈O₃ | Single keto group, carboxylic acid | Colorless liquid, soluble in water. ontosight.ai | Intermediate in amino acid and cholesterol metabolism. ontosight.ai |

Biochemical and Metabolic Investigations

Potential Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Due to the absence of direct research on 5-octoxy-4,5-dioxopentanoic acid, its potential interactions with biological macromolecules can only be inferred from its structural features. The presence of two ketone groups and a carboxylic acid moiety suggests that it could potentially interact with a variety of enzymes and receptors. For instance, the carboxylic acid group could form ionic bonds or hydrogen bonds with amino acid residues in the active site of an enzyme. The diketone functionality might be susceptible to nucleophilic attack from enzymatic residues, potentially leading to covalent modification.

Hypothetically, it could be investigated as a potential inhibitor of enzymes that process similar endogenous substrates, such as other keto acids. The octoxy group, being a lipophilic chain, might facilitate its transport across cell membranes and influence its binding to hydrophobic pockets within proteins.

Investigation of Roles in Hypothetical Metabolic Pathways

Given that there are no known metabolic pathways involving this compound, its role can only be speculated upon. It is possible that if introduced into a biological system, it could be metabolized through pathways that handle other alpha-keto acids or dicarboxylic acids. For example, it could potentially undergo decarboxylation, oxidation, or reduction, catalyzed by various oxidoreductases and decarboxylases.

A hypothetical metabolic pathway could involve the reduction of one or both ketone groups to form the corresponding hydroxy acids. Alternatively, the octoxy group could be cleaved, leading to the formation of 4,5-dioxopentanoic acid and octanol. The subsequent fate of these metabolites would depend on the specific enzymes present in the organism.

Enzymatic Transformations and Biocatalytic Synthesis

The enzymatic transformation of this compound has not been described in the scientific literature. However, based on its structure, several enzymatic reactions could be envisioned for its synthesis or modification. For instance, a biocatalytic approach to its synthesis could involve the oxidation of a suitable precursor molecule by an engineered oxidase or dehydrogenase.

Enzymes such as ketoreductases could be used for the stereoselective reduction of one of the ketone groups, which would be a valuable transformation for producing chiral building blocks. Lipases could potentially be employed to catalyze the esterification or transesterification of the carboxylic acid group.

Precursor and Metabolite Characterization in Model Systems

There are no studies characterizing this compound as a precursor or a metabolite in any model system. To investigate this, one would need to synthesize the compound and introduce it into a model system, such as isolated enzymes, cell cultures, or laboratory animals.

The characterization of potential metabolites would involve techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to identify the chemical structures of the transformation products. This would be essential to understand its metabolic fate and potential biological activity.

Intellectual Property and Future Research Directions

Patent Landscape Analysis for Dioxopentanoic Acid Compounds

While specific patents for the synthesis or direct application of 5-octoxy-4,5-dioxopentanoic acid are not widely available in English-language databases, its mention in Chinese patent literature provides initial insights into its perceived utility. The compound, identified by the InChIKey QNFIHKFBQFJVKV-UHFFFAOYSA-N, has appeared in patents related to pharmaceutical compositions.

Two notable Chinese patents, CN114126601A and CN109417016B, list this compound among other compounds in formulations. rsc.orgnih.gov The former pertains to a sustained-release composition of α-ketoglutarate compounds, suggesting a potential role for this compound in metabolic regulation or as a therapeutic agent with controlled delivery. rsc.org The latter patent focuses on glutaric acid compounds for the treatment of ischemia-reperfusion injury, indicating a possible application in protecting tissues from damage caused by the restoration of blood flow after a period of ischemia. nih.gov

These patents suggest that early interest in this compound is centered on its potential biomedical applications. The inclusion of the octoxy group, a lipophilic moiety, may be intended to modulate the compound's pharmacokinetic properties, such as cell membrane permeability or duration of action, compared to its less substituted parent compounds.

A broader analysis of patents for related dioxopentanoic acid structures reveals a wider range of applications, from intermediates in the synthesis of complex molecules to their use in material science. This broader patent landscape for related compounds can often foreshadow the direction of future patent applications for more novel derivatives like this compound.

Table 1: Patent Information for Dioxopentanoic Acid Compounds

| Patent Number | Title/Focus | Relevance to this compound |

| CN114126601A | Sustained-release composition of α-ketoglutarate compounds | Lists this compound as a component, suggesting a role in controlled-release therapeutic formulations. rsc.org |

| CN109417016B | Glutaric acid compounds for treating ischemia-reperfusion injury | Includes this compound in its scope, pointing to potential use in cardiovascular or surgical applications. nih.gov |

Emerging Trends in Dioxopentanoic Acid Research

Research directly focused on this compound is not yet prominent in the published scientific literature. However, by examining the trends in the broader field of functionalized pentanoic acids and dioxo acids, we can infer the likely directions of future research for this specific compound.

A significant trend is the growing interest in utilizing bio-based platform chemicals for the synthesis of value-added products. Pentanoic acid and its derivatives are increasingly being produced from renewable resources, which aligns with the principles of green chemistry. rsc.org This trend suggests that future research may focus on developing sustainable synthetic routes to this compound.

Another emerging area is the development of functionalized carboxylic acids for use in advanced materials. The incorporation of specific functional groups can impart desired properties to polymers and other materials. Research into the functionalization of surfaces with carboxylic acids to create materials with specific wetting properties or for the removal of pollutants from water is an active field. nih.govresearchgate.net The unique structure of this compound, with its combination of a carboxylic acid, two ketones, and a long alkyl chain, makes it a candidate for investigation in surface modification and polymer chemistry.

In the biomedical sphere, there is a continuous drive to develop new therapeutic agents with improved efficacy and safety profiles. The patent literature already points to potential applications of this compound in this domain. rsc.orgnih.gov Future research is likely to explore its biological activity in more detail, including its metabolic fate, mechanism of action, and potential as a lead compound for drug discovery.

Future Research Opportunities and Challenges

The novelty of this compound presents both a wealth of research opportunities and significant challenges.

Opportunities:

Novel Therapeutics: The initial patent filings suggest a largely untapped potential for this compound in medicine. rsc.orgnih.gov Detailed pharmacological studies could uncover novel therapeutic applications, particularly in areas related to metabolism and cellular stress.

Advanced Materials: The multifunctional nature of the molecule makes it an intriguing building block for new polymers and functional materials. Its long octoxy chain could be exploited to create materials with unique solubility, thermal, or surface properties.

Biochemical Probes: If the compound is found to interact with specific biological pathways, it could be developed into a molecular probe to study these processes.

Sustainable Chemistry: The development of green synthetic routes to this compound from renewable feedstocks presents a significant opportunity for innovation in sustainable chemistry. rsc.org

Challenges:

Synthesis: The development of efficient and scalable synthetic methods for this compound is a primary hurdle. The presence of multiple reactive functional groups requires careful control of reaction conditions to achieve high yields and purity.

Characterization: Thorough physicochemical and toxicological characterization is essential before any practical applications can be realized. This foundational data is currently lacking in the public domain.

Biological Understanding: A significant challenge lies in elucidating the specific biological targets and mechanisms of action of this compound. This will require extensive in vitro and in vivo studies.

Intellectual Property Navigation: As interest in this and related compounds grows, navigating the existing and future patent landscape will become increasingly complex for researchers and commercial entities.

Q & A

Q. What computational tools aid in predicting the reactivity of this compound derivatives?

- Methodology : Use DFT calculations (e.g., Gaussian 16) to model transition states for ester hydrolysis. Compare activation energies (ΔG‡) across substituents (e.g., octoxy vs. methoxy) to prioritize stable analogs .

Safety and Compliance

Q. What ecotoxicological assessments are required before scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.